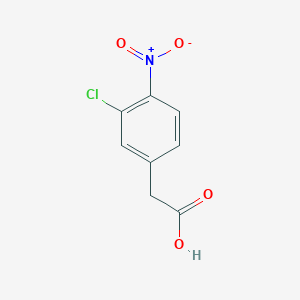

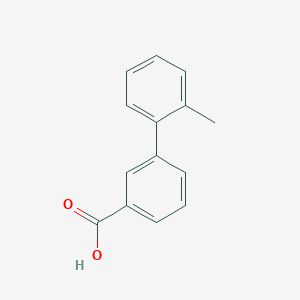

3-Chloro-4-nitrophenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-nitrophenylacetic acid involves various chemical reactions and methodologies. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for heterocyclic oriented synthesis, leading to the preparation of substituted nitrogenous heterocycles (Křupková et al., 2013). Similarly, the synthesis of 3,4-(methylenedioxy)phenylacetic acid through a three-step reaction using piperonal aldehyde as the raw material demonstrates the versatility in synthesizing complex organic compounds (Xue-lian, 2007).

Molecular Structure Analysis

Co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various agents have been synthesized to investigate synthon motifs, demonstrating the compound's ability to form multicomponent crystals through specific intermolecular interactions (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

Alkaline-earth metal salts of 4-Nitrophenylacetic acid have been synthesized, revealing insights into the chemical reactions and properties of nitrophenylacetic acid derivatives. These compounds exhibit unique crystal structures and thermal properties, indicating the reactivity and stability of these salts under various conditions (Srinivasan et al., 2016).

Physical Properties Analysis

The physical properties of compounds similar to 3-Chloro-4-nitrophenylacetic acid can be deduced from their synthesis and structural analysis. For example, the crystallographic and thermal analysis of co-crystals provides insights into their stability, melting points, and other physical characteristics essential for their practical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of 3-Chloro-4-nitrophenylacetic acid derivatives, can be inferred from studies on related compounds. The synthesis of alkyl-2-{[3-(3'-chloro-4'-nitrophenyl)-2-oxo-3,4-dihydro-2H-1,3,2 λ 5 -benzoxazaphosphinin-2-yl]amino} alkanoates demonstrates the compound's ability to undergo complex reactions, leading to compounds with significant antibacterial and antifungal activity (Kumar et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-chloro-4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQUWMUXPVUNQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitrophenylacetic acid | |

CAS RN |

163395-25-3 |

Source

|

| Record name | 2-(3-chloro-4-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)